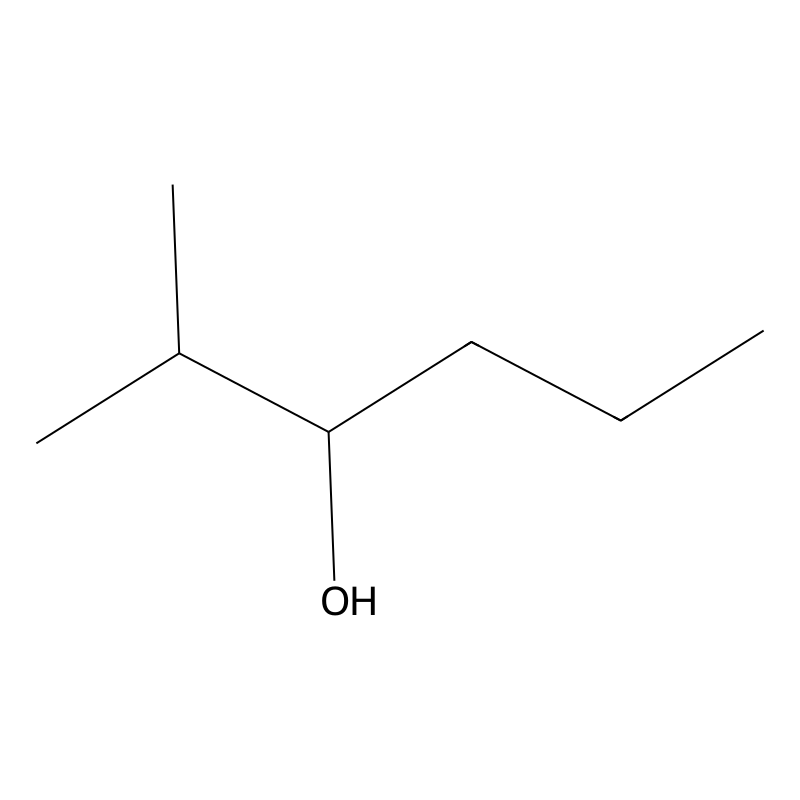2-Methyl-3-hexanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Methyl-3-hexanol, also known as 3-hexanol, 2-methyl- or 1-isopropyl-1-butanol, is an organic compound with the molecular formula and a molecular weight of approximately 116.21 g/mol. It is classified as a secondary alcohol due to the presence of the hydroxyl group (-OH) attached to a carbon atom that is connected to two other carbon atoms. The structure of 2-methyl-3-hexanol features a six-carbon chain with a methyl group at the second position, which contributes to its unique properties and reactivity.
The compound appears as a colorless liquid with a characteristic odor and is soluble in organic solvents. It has applications in various chemical processes and industries, including fragrance formulation and as an intermediate in organic synthesis.
- Dehydration: When dehydrated in the presence of an acid catalyst such as sulfuric acid, 2-methyl-3-hexanol can form alkenes. The dehydration process leads to multiple products, including E/Z isomers of 3-methyl-3-hexene and 3-methyl-2-hexene .
- Oxidation: As a secondary alcohol, it can be oxidized to ketones. For instance, using oxidizing agents like potassium dichromate or chromium trioxide can yield corresponding ketones.
- Reduction: The compound can also undergo reduction reactions, converting ketones or aldehydes back into alcohols.
While specific biological activity data for 2-methyl-3-hexanol is limited, alcohols generally exhibit various degrees of biological activity depending on their structure. Alcohols can act as solvents or carriers for other substances in biological systems. Some studies indicate that similar compounds may have antimicrobial properties or influence cellular processes, although direct studies on 2-methyl-3-hexanol are scarce.
Several methods exist for synthesizing 2-methyl-3-hexanol:
- Grignard Reagent Reaction: A common synthetic route involves reacting 2-butanone with propyl magnesium bromide, leading to the formation of 3-methyl-3-hexanol .
- Hydroformylation: This method involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can then be reduced to alcohols.
- Alkylation: Another approach includes alkylating a suitable precursor such as propylene oxide with methyl groups under specific conditions.
Several compounds share structural similarities with 2-methyl-3-hexanol. Here are some notable examples:
| Compound Name | Molecular Formula | Type | Unique Features |
|---|---|---|---|
| 1-Pentanol | C5H12O | Primary Alcohol | Straight-chain structure; used as a solvent |
| 2-Pentanol | C5H12O | Secondary Alcohol | Affects boiling point; used in flavoring agents |
| 3-Pentanol | C5H12O | Secondary Alcohol | Isomeric form; different physical properties |
| 4-Hexanol | C6H14O | Primary Alcohol | Longer chain; different reactivity |
| 3-Hexanol | C6H14O | Secondary Alcohol | Similar chain length; different branching |
Uniqueness of 2-Methyl-3-Hexanol
What sets 2-methyl-3-hexanol apart from its similar compounds is its unique branching at the second carbon position, which influences its physical properties such as boiling point and solubility compared to straight-chain alcohols. Its specific reactivity patterns also make it valuable in organic synthesis where branching can impact reaction pathways and product distributions.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable








